Difenidol N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H27NO2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(1-oxidopiperidin-1-ium-1-yl)-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C21H27NO2/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22(24)16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2 |
InChI Key |
BVMACPVGCLLIIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+](CC1)(CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O)[O-] |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Difenidol N Oxide
Methodologies for the N-Oxidation of Tertiary Amine Precursors
The conversion of a tertiary amine to an N-oxide is a fundamental transformation in organic chemistry. wikipedia.org The synthesis of Difenidol N-Oxide involves the direct oxidation of the nitrogen atom within the piperidine (B6355638) ring of the Difenidol molecule. smolecule.com This nitrogen acts as a nucleophile, attacking an electrophilic oxygen source provided by an oxidizing agent. The general trend is that more basic amines are more readily oxidized by such agents. acs.org
The selection of an appropriate oxidizing agent and the precise control of reaction conditions are critical for the efficient and clean synthesis of tertiary amine N-oxides. asianpubs.org Hydrogen peroxide (H₂O₂) is a commonly used oxidant, both in laboratory and industrial settings, due to its high atom economy. wikipedia.orgacs.org The reaction with H₂O₂ can be slow, often requiring an excess of the oxidant to achieve complete conversion. acs.org
Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), represent another important class of reagents for this transformation. wikipedia.org They are highly effective but may exhibit lower functional group tolerance compared to H₂O₂, potentially oxidizing other sensitive parts of a molecule. acs.org Other specialized oxidants include Caro's acid (peroxymonosulfuric acid) and dioxiranes. wikipedia.orgrsc.org
Control of reaction conditions is paramount to ensure high yields and purity. This includes managing the temperature, choosing a suitable solvent (often aqueous solutions or alcohols like methanol), and carefully controlling the stoichiometry of the oxidant to prevent unwanted side reactions. asianpubs.orggoogle.com For instance, uncatalyzed oxidations with molecular oxygen are also possible but typically demand harsh conditions like high pressure and elevated temperatures. acs.orggoogle.com Catalytic methods, employing transition metals like ruthenium or tungsten, can facilitate the oxidation under milder conditions. asianpubs.orgrsc.org
Interactive Table 1: Oxidizing Agents for Tertiary Amine N-Oxidation
| Oxidizing Agent | Common Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcohol solvent, often requires excess reagent. | High atom economy, environmentally friendly. | Can be a slow reaction; excess H₂O₂ can be difficult to remove. | acs.org, wikipedia.org, google.com |
| m-CPBA | Chlorinated solvents (e.g., CH₂Cl₂), room temperature. | Highly effective, fast reaction. | Lower functional group tolerance, generates solid waste. | wikipedia.org |
| Caro's Acid (H₂SO₅) | Prepared in situ from H₂O₂ and H₂SO₄. | Powerful oxidant. | Harsh acidic conditions, not suitable for acid-sensitive substrates. | wikipedia.org |
| Dioxiranes | Generated in situ from ketones and a peroxy-sulfate salt. | Mild conditions. | Reagents can be expensive and generate waste. | rsc.org |
| Molecular Oxygen (O₂) | High pressure, elevated temperature, sometimes with a catalyst. | Cost-effective oxidant. | Requires harsh conditions, can be sluggish. | asianpubs.org, acs.org, google.com |
Regioselectivity: The structure of Difenidol contains a tertiary alcohol and two phenyl rings in addition to the tertiary piperidine nitrogen. In the N-oxidation reaction, high regioselectivity is observed. The nitrogen atom of the piperidine ring is the most basic and nucleophilic site in the molecule, making it the primary target for electrophilic oxidizing agents. acs.org Under the controlled conditions typically used for N-oxidation, other functional groups like the hydroxyl group and the aromatic rings remain unaffected. The formation of N-oxides is a major metabolic pathway for many drugs containing tertiary amines, which is selectively carried out by enzymes like cytochrome P450 and flavin-containing monooxygenases (FMOs). hyphadiscovery.com This biological process highlights the inherent reactivity of the tertiary amine over other functionalities.
Stereoselectivity: Difenidol possesses a chiral center at the carbon atom bonded to the hydroxyl group and the two phenyl groups (C1). Therefore, it exists as a pair of enantiomers: (R)-Difenidol and (S)-Difenidol. The N-oxidation of a racemic mixture of Difenidol results in a mixture of diastereomeric N-oxides: (R)-Difenidol N-Oxide and (S)-Difenidol N-Oxide. The existing stereocenter is not typically affected by the N-oxidation reaction. The separation of these diastereomers can be achieved by standard chromatographic methods. google.com If an enantiomerically pure starting material, such as (R)-Difenidol, is used, the reaction will yield the corresponding enantiomerically pure N-oxide, assuming no racemization occurs at the C1 center. Research on related muscarinic receptor antagonists shows that the stereochemistry is crucial for biological activity, with receptors often displaying higher affinity for one enantiomer over the other. researchgate.netdrugbank.com
Specific Oxidizing Agents and Controlled Reaction Conditions for N-Oxide Formation
Strategies for the Preparation of Radiolabeled and Deuterated this compound Analogues for Research
Isotopically labeled compounds are invaluable tools in pharmaceutical research, particularly for studying metabolism, pharmacokinetics, and as internal standards in quantitative analysis.
Deuterated Analogues: The synthesis of deuterated this compound is primarily achieved by incorporating deuterium (B1214612) atoms into the Difenidol precursor. Deuterium labeling can be accomplished using several methods. One common strategy involves the use of deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄), during the synthesis of key intermediates. scielo.brnih.gov For example, a precursor aldehyde or ketone could be reduced with a deuterated hydride to introduce deuterium at a specific position. Another approach is metal-catalyzed hydrogen-deuterium (H-D) exchange, which can introduce deuterium into molecules using a deuterium source like heavy water (D₂O). google.com Once the deuterated Difenidol is prepared, it can be oxidized to the corresponding deuterated N-oxide using the standard methods described previously. These deuterated analogues are particularly useful for mechanistic studies and as internal standards in mass spectrometry-based assays. nih.gov
Radiolabeled Analogues: The preparation of radiolabeled this compound, for instance with Carbon-14 (¹⁴C) or Tritium (B154650) (³H), requires the introduction of the radioisotope into the molecular framework. This is typically done by employing a radiolabeled building block in the early stages of the synthesis of Difenidol. nih.gov For example, a ¹⁴C-labeled version of a synthetic precursor could be used. The resulting radiolabeled Difenidol is then oxidized to produce the final radiolabeled this compound. These radiotracers are essential for in vivo and in vitro studies to track the distribution, metabolism, and excretion of the drug and its metabolites. Kit formulations have been developed for the rapid preparation of other radiolabeled pharmaceuticals, which often involve the reaction of a precursor with a radionuclide like ¹²⁵I in the presence of an oxidizing agent, a principle that could be adapted for specific research needs. nih.gov
Interactive Table 2: Strategies for Isotopic Labeling of this compound
| Labeling Strategy | Isotope | Method | Application | Citations |
|---|---|---|---|---|
| Deuteration | Deuterium (²H or D) | Use of deuterated reducing agents (e.g., LiAlD₄) in precursor synthesis; H-D exchange reactions. | Internal standards for mass spectrometry; mechanistic studies of metabolism (kinetic isotope effect). | scielo.br, google.com, nih.gov |
| Radiolabeling | Carbon-14 (¹⁴C) | Synthesis using a ¹⁴C-labeled precursor followed by N-oxidation. | Drug metabolism and pharmacokinetic (DMPK) studies; autoradiography. | nih.gov |
| Radiolabeling | Tritium (³H) | Catalytic tritium exchange on the final compound or synthesis from a tritiated precursor. | Receptor binding assays; metabolic studies. | epj-conferences.org |
Biochemical Pathways and Enzymology of Difenidol N Oxide Formation
Identification and Characterization of Enzymatic Systems Mediating N-Oxide Formation
With the reaction localized to the NADPH-dependent microsomal enzymes, further studies have focused on identifying the specific enzyme family—FMO or CYP—that plays the dominant role.
Compelling evidence identifies the flavin-containing monooxygenase (FMO) system as the primary catalyst for Difenidol N-oxidation. FMOs are a family of NADPH-dependent enzymes distinct from CYPs, known for their role in oxidizing soft nucleophilic heteroatoms, particularly nitrogen and sulfur, in a wide range of xenobiotics.
Several lines of evidence support the central role of FMOs:
Heat Lability: FMO enzymes are characteristically more sensitive to heat than most CYP enzymes. Pre-incubation of liver microsomes at 50°C for a short period, a condition that selectively inactivates FMOs while largely preserving CYP activity, results in a dramatic reduction (over 80-90%) in the rate of Difenidol N-Oxide formation.
Selective Inhibition: Methimazole, a classic FMO substrate that acts as a competitive inhibitor, potently inhibits the N-oxidation of Difenidol.
Substrate Specificity: Studies using purified FMO from pig liver have demonstrated high catalytic turnover for Difenidol, confirming it is an excellent substrate for this enzyme system.
Lack of Inhibition by CYP Inhibitors: General CYP inhibitors, such as SKF-525A (Proadifen), have a negligible effect on the rate of this compound formation in hepatic microsomes.
Insensitivity to Carbon Monoxide: The reaction is not significantly inhibited by a carbon monoxide/oxygen atmosphere, which is a classic method for inhibiting CYP-mediated catalysis by binding to the reduced heme iron of the enzyme.
Lack of Induction: Pre-treatment of animals with potent CYP inducers, such as Phenobarbital (an inducer of CYP2B isoforms) or 3-methylcholanthrene (B14862) (an inducer of CYP1A isoforms), fails to cause a significant increase in the in vitro rate of Difenidol N-oxidation. This lack of induction strongly suggests that the enzymes responsible are not part of the inducible CYP system.
| Enzyme System Targeted | Experimental Condition / Agent | Observed Effect on Difenidol N-Oxidation | Conclusion |
|---|---|---|---|
| FMO | Heat Treatment (50°C, 1 min) | >85% Inhibition | Primary enzyme is heat-labile, characteristic of FMO. |
| FMO | Methimazole (FMO Inhibitor) | Strong Inhibition | Reaction is catalyzed by an FMO-like enzyme. |
| CYP | SKF-525A (General CYP Inhibitor) | Negligible Inhibition | CYP system is not significantly involved. |
| CYP | Carbon Monoxide (CO) Atmosphere | No significant inhibition | Reaction is not CYP-dependent. |
| CYP | Phenobarbital Pre-treatment (Inducer) | No significant increase in rate | Enzyme is not an inducible CYP isoform. |
Contributions of Other Oxidative Enzymes to N-Oxide Formation
While the formation of this compound is predominantly attributed to the catalytic activities of Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) systems, the potential contribution of other, less-studied oxidative enzymes cannot be entirely discounted. The metabolic landscape for xenobiotics is complex, and various other enzymes possess oxidative capabilities that could, under specific conditions or in particular tissues, play a role in N-oxidation pathways. These alternative enzymatic routes are especially relevant in tissues with low expression of primary metabolic enzymes like CYPs. nih.gov
Peroxidases
Peroxidases, such as Prostaglandin (B15479496) H Synthase (PGHS), represent a significant alternative pathway for the oxidation of chemical compounds. nih.gov PGHS, also known as cyclooxygenase (COX), is a bifunctional enzyme responsible for prostaglandin synthesis and is found in various extrahepatic tissues. nih.goval-edu.com A key feature of PGHS is its ability to "co-oxidize" a wide array of xenobiotics during the reduction of its hydroperoxide intermediate, prostaglandin G2 (PGG2), to prostaglandin H2 (PGH2). nih.goval-edu.com
In this process, a xenobiotic compound can serve as an electron donor for the peroxidase activity, leading to its oxidation into reactive intermediates. al-edu.com This mechanism is distinct from CYP- and FMO-catalyzed reactions as the oxygen atom incorporated into the metabolite often originates from molecular oxygen or water rather than the enzyme's hydroperoxide substrate. nih.gov Research has demonstrated that a broad spectrum of chemicals, including aromatic amines and phenolic compounds, can be metabolized through this pathway. nih.gov
Studies focusing on peroxidase mechanisms have shown that enzymes like chloroperoxidase and horseradish peroxidase can catalyze N-demethylation reactions that proceed via an initial one-electron oxidation of the nitrogen atom. researchgate.net Furthermore, certain peroxidases, classified as "peroxygenases," have been shown to directly transfer an oxygen atom from a peroxide to arylamine substrates, resulting in N-oxidized products. nih.gov This provides direct evidence for the N-oxidation capability of this class of enzymes. Given that Difenidol contains a tertiary amine within its piperidine (B6355638) structure, it is mechanistically plausible that it could serve as a substrate for peroxidative oxidation, particularly in tissues where PGHS is abundant. nist.govnih.gov
Aldehyde Oxidase (AO)
Aldehyde Oxidase (AO) is a cytosolic molybdo-flavoenzyme highly concentrated in the liver that contributes to the Phase I metabolism of various drugs. wikipedia.orgimoa.info Its catalytic functions include the oxidation of aldehydes to carboxylic acids and the hydroxylation of nitrogen-containing heterocyclic compounds. wikipedia.orgcambridgemedchemconsulting.com The mechanism for heterocycle oxidation involves a nucleophilic attack on a carbon atom adjacent to the ring nitrogen, which is distinct from direct oxidation of the nitrogen atom itself. cambridgemedchemconsulting.com
Notably, AO has also been reported to catalyze the reduction of N-oxides back to their parent amines, a reaction that is generally favored under low oxygen conditions. imoa.info Therefore, based on its known catalytic activities, a direct role for AO in the oxidative formation of this compound is considered unlikely. Its primary interaction with N-oxides appears to be reductive rather than formative.
Monoamine Oxidase (MAO)
Monoamine Oxidases (MAO-A and MAO-B) are flavin-containing enzymes located on the outer mitochondrial membrane that are critical for the metabolism of monoamine neurotransmitters and other xenobiotic amines. wikipedia.org The canonical MAO reaction is an oxidative deamination, where an amine is oxidized to an imine, which is subsequently hydrolyzed to an aldehyde or ketone, with the amine group being released as ammonia. wikipedia.orgnih.gov This pathway does not result in the formation of a stable N-oxide metabolite.
While MAOs oxidize cyclic amines, such as the conversion of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to its toxic pyridinium (B92312) metabolite MPP+, this process involves aromatization of the ring through a dihydropyridinium intermediate, not the formation of an N-oxide. nih.govacs.org In fact, studies on MPTP metabolism suggest that its N-oxygenation is catalyzed by FMO, while its oxidation to MPDP+ is mediated by MAO. nih.gov Consequently, MAO is not considered a contributing pathway to the formation of stable N-oxides like this compound.
Data Tables
Table 1: Summary of Other Oxidative Enzymes and Their Potential Role in N-Oxidation
| Enzyme | Cellular Location | Primary Reaction Type | Potential Contribution to this compound Formation |
| Prostaglandin H Synthase (PGHS) | Endoplasmic Reticulum | Peroxidase-mediated co-oxidation | Plausible, especially in extrahepatic tissues. Can oxidize amine-containing xenobiotics. nih.goval-edu.com |
| Aldehyde Oxidase (AO) | Cytosol | Oxidation of aldehydes; Hydroxylation of N-heterocycles | Unlikely. Primarily involved in the reduction of N-oxides or hydroxylation of carbon atoms in heterocyclic rings. imoa.infocambridgemedchemconsulting.com |
| Monoamine Oxidase (MAO) | Outer Mitochondrial Membrane | Oxidative deamination of amines | Unlikely. Catalytic mechanism leads to deamination, not stable N-oxide formation. wikipedia.orgnih.gov |
Reversion and Bioreduction Mechanisms of Difenidol N Oxide
Enzymatic Deoxygenation Pathways of Amine N-Oxides
The reduction of tertiary amine N-oxides back to their parent tertiary amines is a recognized metabolic pathway that can occur through various enzymatic systems. This retro-reduction can have significant consequences for the metabolism, pharmacokinetics, and clinical pharmacology of the parent drug. jbclinpharm.org
Several enzyme systems have been implicated in the deoxygenation of amine N-oxides. Notably, cytochrome P450 (CYP) enzymes and aldehyde oxidase (AOX) are key players in this process. For instance, the N-oxide of the anticancer drug sorafenib (B1663141) is reduced back to sorafenib, a reaction mediated by several CYP isoforms, particularly CYP2B6 and CYP1A1. acs.orgresearchgate.net Similarly, tamoxifen (B1202) N-oxide can be retro-reduced by CYPs and even hemoglobin. jbclinpharm.org
Aldehyde oxidase, a cytosolic enzyme, is also known to catalyze the reductive metabolism of various compounds, including N-oxides. nih.govimoa.info This has been observed for compounds like quinoxaline-1,4-dioxides. nih.gov The reductive capabilities of AOX are not as well-understood as its oxidative functions and are often thought to occur under low oxygen conditions. nih.govimoa.info However, some studies suggest that N-oxide reduction by AOX can happen even at atmospheric oxygen concentrations. nih.gov The reduction of N-oxides by AOX may also be influenced by the presence of other AOX substrates. nih.gov
The following table summarizes key enzymes involved in the deoxygenation of amine N-oxides and provides examples of substrates they act upon.
| Enzyme System | Subcellular Location | Examples of N-Oxide Substrates | Key Findings |
| Cytochrome P450 (CYP) | Endoplasmic Reticulum | Sorafenib N-Oxide, Tamoxifen N-Oxide, Imipramine (B1671792) N-Oxide | Can be a significant pathway for N-oxide reduction, with specificity among different CYP isoforms. jbclinpharm.orgacs.orgtandfonline.com |
| Aldehyde Oxidase (AOX) | Cytosol | Quinoxaline-1,4-dioxides, 5-Nitroquinoline | Can catalyze reduction under both aerobic and anaerobic conditions; activity may be modulated by other substrates. nih.govnih.govspringernature.com |
| Xanthine Oxidase (XO) | Cytosol | Olaquindox | Implicated in the N-oxide reduction of certain compounds, sometimes in conjunction with AOX. capes.gov.br |
| Hemoglobin | Erythrocytes | Tamoxifen N-Oxide | Demonstrates that non-hepatic enzymes can also contribute to N-oxide reversion. jbclinpharm.org |
Non-Enzymatic Reduction and Reversion Mechanisms of Difenidol N-Oxide
Beyond enzymatic pathways, non-enzymatic mechanisms can also contribute to the reduction of tertiary amine N-oxides. A notable example involves the haem moiety of cytochrome P450. tandfonline.comresearchgate.net Studies on aliphatic tertiary amine N-oxides like brucine (B1667951) N-oxide and imipramine N-oxide have shown that their reduction in liver microsomes can proceed non-enzymatically, catalyzed by the haem group of CYP in the presence of a reduced flavin. tandfonline.comresearchgate.net This activity was observed even after the protein component of the enzyme was denatured by boiling, indicating a chemical rather than a classical enzymatic process. tandfonline.comresearchgate.net
The chemical environment, particularly the presence of reducing agents, can also lead to the reversion of N-oxides. For instance, titanium trichloride (B1173362) (TiCl₃) has been shown to be an effective reagent for the selective reduction of N-oxides back to their corresponding amines, even within complex biological matrices like plasma and urine. researchgate.net This chemical reactivity highlights the inherent potential for N-oxide instability under certain conditions.
While direct studies on the non-enzymatic reduction of this compound are not extensively documented, the principles governing other tertiary amine N-oxides are likely applicable. Given that Difenidol possesses a tertiary amine within its piperidine (B6355638) ring, its N-oxide metabolite would be susceptible to these reductive processes. mdpi.com
Implications of N-Oxide Instability and Reversion on Metabolic Fate in Research Models
The instability and subsequent reversion of an N-oxide metabolite back to the parent drug can have significant implications in research models, potentially confounding the interpretation of metabolic and pharmacokinetic data. N-oxidation is a recognized metabolic pathway for Difenidol, as identified in studies using rat liver microsomes and in the analysis of human samples. sci-hub.sexsjs-cifs.comresearchgate.net These studies have elucidated several phase I metabolites, confirming that the piperidine nitrogen is a site of metabolic activity.
In in vitro research models, such as incubations with liver microsomes, the observed concentration of Difenidol and its metabolites can be a net result of both formation and back-conversion. sci-hub.se The instability of this compound could lead to an underestimation of its formation rate and an overestimation of the metabolic stability of the parent compound, Difenidol. The conditions of the in vitro assay, such as oxygen tension, can significantly influence the balance between oxidative formation and reductive reversion of the N-oxide. nih.gov For example, under hypoxic conditions, which can occur in certain cellular models or in specific tissues, the reduction of N-oxides is often enhanced. rsc.orgnih.govacs.org
The following table outlines the identified phase I metabolites of Difenidol from in vitro studies, which provides a basis for understanding its complex metabolic profile, including the potential for N-oxide formation and subsequent reversion.
| Metabolite ID (from source) | Proposed Metabolic Pathway |
| M1 | Hydroxylation |
| M2-1, M2-2 | Oxidation |
| M3 | Dehydration |
| M4 | N-dealkylation |
| M5 | Methylation |
| M6, M7, M8 | Multiple modifications (e.g., Hydroxylation, Oxidation) |
Data derived from studies on Difenidol metabolism in rat liver microsomes and human samples. sci-hub.se
Pharmacological and Biological Relevance of Difenidol N Oxide
Evaluation of Difenidol N-Oxide's Potential Pharmacological Activity and Mechanisms
The pharmacological activity of this compound is intrinsically linked to its chemical structure, which is a modification of the parent difenidol molecule. The introduction of an N-oxide group can significantly alter a compound's properties, including its receptor binding affinity and efficacy. smolecule.com
Receptor Binding Profiles of this compound at Cholinergic Receptors
Difenidol is known to act as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically subtypes M1, M2, M3, and M4. smolecule.comwikipedia.orgresearchgate.net This antagonism is believed to be the primary mechanism behind its antiemetic and antivertigo effects by reducing vestibular stimulation and depressing labyrinthine function. smolecule.comdrugbank.comnih.gov The N-oxidation of difenidol to form this compound raises the question of how this structural change affects its interaction with cholinergic receptors.
Table 1: Known Receptor Interactions of the Parent Compound, Difenidol
| Receptor Subtype | Interaction |
|---|---|
| Muscarinic M1 | Antagonist smolecule.comwikipedia.orgresearchgate.net |
| Muscarinic M2 | Antagonist smolecule.comwikipedia.orgresearchgate.net |
| Muscarinic M3 | Antagonist smolecule.comwikipedia.orgresearchgate.net |
| Muscarinic M4 | Antagonist smolecule.comwikipedia.orgresearchgate.net |
This table is based on data for the parent compound, difenidol, as specific data for this compound is limited.
Analysis of the Influence of N-Oxidation on Ligand-Target Interactions, including Ion Channels
Beyond cholinergic receptors, difenidol has been shown to be a non-specific inhibitor of voltage-gated ion channels, including sodium, potassium, and calcium channels in neuronal cells. researchgate.netgriffith.edu.au This action contributes to its broader pharmacological profile. The process of N-oxidation can influence how a ligand interacts with these ion channels. The introduction of the polar N-oxide group could alter the molecule's ability to enter the hydrophobic core of the ion channel pore or interact with specific amino acid residues that govern channel gating and permeability.
The interaction of ligands with ion channels is a complex process that can be influenced by various factors, including the ligand's chemical properties and the channel's conformational state. nih.govnih.govfrontiersin.org N-oxidation can impact these interactions by altering the electrostatic potential and hydrogen bonding capabilities of the molecule. For instance, the N-oxide may form different or stronger interactions with the protein, potentially leading to a different pharmacological effect compared to the parent amine.
Role of this compound as a Bioactive Metabolite or a Quenched Metabolic Product
The primary metabolic pathways of difenidol in humans include hydroxylation, oxidation, dehydration, N-dealkylation, methylation, and conjugation with glucuronic acid. researchgate.net While N-oxidation is a known metabolic pathway for many xenobiotics containing a tertiary amine, specific studies detailing the extent to which difenidol is metabolized to this compound and the subsequent activity of this metabolite are scarce.
The term "quenched" in a metabolic context often refers to the inactivation of a reactive molecule or the termination of a biological process. nih.gov Whether this compound represents a quenched metabolic product would depend on its pharmacological activity relative to difenidol. If this compound possesses significantly reduced affinity for its targets or is more rapidly cleared from the body, it could be considered a quenched metabolite. Conversely, if it retains or exhibits enhanced pharmacological activity, it would be classified as a bioactive metabolite. Some N-oxides, for example, can be reduced back to the parent amine in vivo, creating a metabolic cycle that can prolong the drug's action. nih.gov Further investigation into the pharmacokinetics and pharmacodynamics of this compound is required to definitively classify its role.
Comparative Analysis of Pharmacological Mechanisms between this compound and Parent Difenidol
A comparative analysis of the pharmacological mechanisms of this compound and difenidol hinges on understanding the structural and functional consequences of N-oxidation.
Table 2: Comparative Postulated Pharmacological Profile
| Feature | Difenidol | This compound (Postulated) |
|---|---|---|
| Primary Mechanism | Muscarinic Acetylcholine Receptor Antagonist smolecule.comwikipedia.orgdrugbank.comnih.gov | Potentially altered affinity/efficacy at mAChRs smolecule.com |
| Ion Channel Activity | Non-specific inhibitor of Na+, K+, and Ca2+ channels researchgate.netgriffith.edu.au | Potentially altered interaction with ion channels |
| Metabolic Fate | Undergoes hydroxylation, oxidation, dehydration, N-dealkylation, etc. researchgate.net | Product of N-oxidation; further metabolism or reduction possible |
| Bioactivity | Active antiemetic and antivertigo agent smolecule.comdrugbank.com | Unknown; could be bioactive or a quenched product |
The parent compound, difenidol, exerts its effects primarily through the blockade of muscarinic receptors. smolecule.comwikipedia.orgresearchgate.net Its interaction with voltage-gated ion channels represents a secondary mechanism. researchgate.net The introduction of the N-oxide functionality in this compound would likely modulate these interactions. The increased polarity of the N-oxide could decrease its ability to cross the blood-brain barrier, potentially leading to a different side-effect profile or a more peripheral action.
Furthermore, the potential for this compound to be a substrate for different enzymes than difenidol could lead to a different metabolic profile and duration of action. Without empirical data, any comparison remains speculative but provides a framework for future research into this compound.
Analytical Methodologies for the Characterization and Quantification of Difenidol N Oxide
Advanced Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental in distinguishing Difenidol N-Oxide from its parent compound and other metabolites within complex biological matrices.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Metabolite Identification and Quantification
Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) stands as a primary tool for the analysis of Difenidol and its metabolites, including the N-oxide. This technique offers high sensitivity, selectivity, and speed, making it ideal for pharmacokinetic studies and forensic analysis. researchgate.netnih.gov
Research has successfully developed and validated UPLC-MS/MS methods for quantifying Difenidol in biological samples like plasma, blood, and liver tissue. researchgate.netnih.gov In these analyses, sample preparation often involves a straightforward protein precipitation or liquid-liquid extraction. researchgate.netnih.gov For instance, a method using acetonitrile (B52724) for protein precipitation and midazolam as an internal standard demonstrated good linearity and recovery for Difenidol in mouse plasma. researchgate.net Another validated method for biological samples used liquid-liquid extraction and achieved low limits of quantitation (LLOQs) of 0.05 ng/mL in blood and 0.3 ng/g in liver tissue. nih.gov
The identification of Difenidol metabolites is achieved by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns. In studies using high-resolution mass spectrometry, one of the key metabolic pathways identified for Difenidol is oxidation, which includes the formation of N-oxides. nih.govsci-hub.se The quantification part of the UPLC-MS/MS method typically operates in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity by tracking predefined precursor-to-product ion transitions. researchgate.net For Difenidol, a common transition monitored is m/z 310.2→128.9. researchgate.net A similar targeted approach would be employed for the specific quantification of this compound, once its characteristic transition is determined.
Table 1: UPLC-MS/MS Method Parameters for Difenidol Analysis This table is interactive. Click on the headers to sort.
| Parameter | Details | Reference |
|---|---|---|
| Instrumentation | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | researchgate.netnih.gov |
| Sample Type | Mouse plasma, Human blood, Liver tissue | researchgate.netnih.gov |
| Sample Preparation | Acetonitrile-mediated protein precipitation; Liquid-liquid extraction (LLE) | researchgate.netnih.gov |
| Column | Acquity HSS T3 (50 mm × 2.1 mm, 1.8 μm); Acquity C18 | researchgate.net |
| Detection Mode | Positive electrospray ionization (ESI+), Multiple Reaction Monitoring (MRM) | researchgate.net |
| MRM Transition (Difenidol) | m/z 310.2 → 128.9; m/z 310.3 → 292.3 | researchgate.net |
| Internal Standard (IS) | Midazolam; Difenidol-d10; Chlorphenamine | researchgate.netbertin-bioreagent.com |
| Linear Range | 0.2-50 ng/mL; 4-400 ng/mL; 0.05-200 ng/mL (blood) | researchgate.netnih.govresearchgate.net |
| Accuracy | 94.6% - 110.4%; 92.77% - 112.75% | researchgate.netnih.gov |
| Recovery | > 76.5%; 58.75% - 95.27% | researchgate.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile N-Oxide Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of thermally stable and volatile compounds. While tertiary amine N-oxides like this compound are generally polar and non-volatile, making them challenging to analyze directly by GC-MS, they can undergo thermal degradation in the hot GC injection port. This degradation often results in the formation of the corresponding tertiary amine (Difenidol) and other products, a reaction that can sometimes be used for indirect analysis.
Methods for the determination of Difenidol hydrochloride in biological specimens using GC-MS have been developed. researchgate.netresearchgate.net These methods report excellent recovery (>90%) and precision (RSD < 10%), with a limit of detection (LOD) of 0.05 μg/mL. researchgate.net For the analysis of other drug N-oxides, GC-MS has been used to identify them in metabolic studies, often after derivatization to increase volatility and thermal stability. nih.gov However, the primary challenge remains the thermal lability of the N-oxide functional group. Therefore, while GC-MS is a powerful tool for the parent compound, its application for the direct analysis of this compound is limited without specific derivatization or pyrolysis-GC-MS approaches.
Capillary Electrophoresis Coupled with Electrochemiluminescence (ECL) Detection for N-Oxide Quantification
Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. sciex.com When coupled with a highly sensitive detection method like electrochemiluminescence (ECL), it becomes a powerful tool for quantitative analysis.
Studies have demonstrated the successful use of CE with ECL detection for the analysis of Difenidol hydrochloride. nih.govcapes.gov.br One such method achieved a low detection limit of 8.64 × 10⁻¹⁰ mol·L⁻¹ for Difenidol. nih.gov The principle of ECL detection in this context involves the synergetic effect of the tertiary amine of Difenidol on the oxidation-reduction reactions of a luminophore, such as Ru(bpy)₃²⁺, which enhances the light signal. nih.gov
Given that this compound retains a basic nitrogen atom (albeit with different properties than the parent amine), it is amenable to separation by CE. The technique's ability to separate closely related compounds makes it suitable for distinguishing the N-oxide from the parent drug. A CE-ECL method developed for chloroquine (B1663885) phosphate (B84403) successfully separated it from difenidol hydrochloride and clomifene (B125282) citrate (B86180), showcasing the separation power of the technique. capes.gov.br While specific studies quantifying this compound using CE-ECL are not widely reported, the methodology is promising. The development of such a method would require optimization of parameters like buffer pH, separation voltage, and ECL reaction conditions for the specific analyte. researchgate.net
Spectroscopic Approaches in this compound Structure Elucidation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of metabolites.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of N-Oxides
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for molecular structure elucidation. For confirming the formation of an N-oxide, ¹H and ¹³C NMR are particularly informative. The oxidation of the piperidine (B6355638) nitrogen in Difenidol to an N-oxide would induce significant changes in the chemical shifts of the adjacent protons and carbons.
Specifically, the protons on the carbons alpha to the nitrogen (the α-methylene groups in the piperidine ring) would be expected to shift downfield (to a higher ppm value) due to the deshielding effect of the newly introduced oxygen atom. Similar downfield shifts would be observed for the α-carbons in the ¹³C NMR spectrum. While NMR spectral data for Difenidol hydrochloride is available, specific published spectra for this compound are scarce. nih.gov However, the principle is well-established, and NMR has been used to confirm the structure of N-oxide metabolites for other drugs. chemistry-chemists.comescholarship.org The synthesis of a this compound standard, likely through the oxidation of Difenidol, would allow for definitive NMR analysis to confirm its structure and serve as a reference for metabolic studies. smolecule.com
High-Resolution Mass Spectrometry-Based Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful technique for identifying unknown metabolites in complex mixtures. Instruments like Quadrupole-Orbitrap mass spectrometers provide highly accurate mass measurements (typically with <5 ppm error), which allow for the determination of the elemental composition of a metabolite. nih.govuoa.gr
Studies on Difenidol metabolism have utilized UHPLC-Quadrupole/Orbitrap HRMS to identify its metabolites in human blood, urine, and in vitro rat liver microsome incubations. nih.govsci-hub.se In these studies, the structural elucidation of metabolites, including oxidized products like N-oxides, is performed by comparing their accurate mass and fragmentation patterns (product ions) with those of the parent drug. nih.govsci-hub.se
The formation of this compound would result in a mass increase of 15.9949 Da (the mass of an oxygen atom) compared to the parent Difenidol molecule. HRMS can easily detect this mass shift. Further confirmation is obtained through MS/MS fragmentation analysis. The fragmentation pattern of the N-oxide would show characteristic neutral losses, such as the loss of an oxygen atom or a hydroxyl radical, which differ from the fragmentation of the parent compound, thereby enabling its confident identification. nih.govuoa.gr One study identified 10 Phase I metabolites of Difenidol, with oxidation being a major pathway, providing a strong basis for the presence and identification of this compound in biological systems. nih.govsci-hub.se
Table 2: Summary of Difenidol Metabolic Pathways Investigated by HRMS This table is interactive. Click on the headers to sort.
| Metabolic Pathway | Description | Reference |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group | nih.govsci-hub.se |
| Oxidation | Includes N-oxide formation, addition of oxygen or loss of hydrogen | nih.govsci-hub.se |
| Dehydration | Loss of a water molecule | nih.govsci-hub.se |
| N-dealkylation | Removal of an alkyl group from the nitrogen atom | nih.govsci-hub.se |
| Methylation | Addition of a methyl (-CH₃) group | nih.govsci-hub.se |
| Glucuronidation | Conjugation with glucuronic acid (Phase II) | nih.govsci-hub.se |
Table 3: List of Compounds Mentioned | Compound Name | | | :--- | | Difenidol | | this compound | | Difenidol hydrochloride | | Midazolam | | Difenidol-d10 | | Chlorphenamine | | Ru(bpy)₃²⁺ (Tris(bipyridine)ruthenium(II)) | | Chloroquine phosphate | | Clomifene citrate |
Utilization of this compound as a Reference Standard in Analytical Method Development and Validation
The availability of highly purified and well-characterized this compound as a reference standard is fundamental for the development, validation, and routine application of analytical methods. lgcstandards.comlgcstandards.com Certified reference materials (CRMs) ensure the accuracy, precision, and traceability of analytical results, which are indispensable in regulated environments such as clinical and forensic toxicology. noramco.com Companies like LGC Standards and Axios Research provide this compound and its isotopically labeled counterpart, Difenidol-d10, for these purposes. lgcstandards.comlgcstandards.comaxios-research.combertin-bioreagent.com
The use of this compound as a reference standard is integral to several key aspects of method validation, as stipulated by regulatory guidelines. These include establishing linearity, accuracy, precision, selectivity, and the limit of quantification (LOQ). In practice, a stock solution of the this compound reference standard is used to prepare calibration standards and quality control (QC) samples by spiking it into a blank biological matrix (e.g., plasma, urine, or liver tissue).
Linearity: Calibration curves are constructed by analyzing a series of standards at different concentrations. The response of the analytical instrument is plotted against the known concentration of this compound to establish a linear relationship. For instance, in methods developed for the parent drug Difenidol, linearity has been demonstrated over various concentration ranges, such as 0.05–200 ng/mL in blood and 0.3–400 ng/g in liver tissue. nih.govresearchgate.net A similar approach is applied for this compound.
Accuracy and Precision: The accuracy of an analytical method describes the closeness of the measured value to the true value. It is assessed by analyzing QC samples with known concentrations of this compound and comparing the measured concentration to the nominal value. Precision, on the other hand, refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Validation studies for Difenidol have reported accuracy in the range of 92.77% to 112.75% and intra- and inter-day precision RSDs within 15%. researchgate.netresearchgate.net
Selectivity and Specificity: The reference standard is used to confirm the identity of the this compound peak in a chromatogram by comparing its retention time and mass spectral data with that of the analyte in a real sample. This ensures that the method can differentiate the analyte from other endogenous components in the matrix or other metabolites.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The this compound reference standard is used to prepare samples at low concentrations to determine this limit. For the parent compound, Difenidol, LOQs have been established at levels as low as 0.05 ng/mL in blood. researchgate.net
Illustrative Research Findings:
While specific validation data for methods solely focused on this compound is not extensively published, the principles are directly transferable from the numerous validated methods for its parent compound, Difenidol. For example, a study using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the determination of Difenidol in mouse plasma demonstrated excellent linearity, accuracy, and precision. researchgate.net In such a study, a deuterated internal standard, like Difenidol-d10, would be used alongside the this compound reference standard to ensure robust quantification. axios-research.combertin-bioreagent.com
Another study identified various metabolites of Difenidol, including oxidation products, in human blood and urine using high-resolution mass spectrometry. researchgate.netsci-hub.senih.gov The structural elucidation of these metabolites, including what would be this compound, relies on comparing their mass spectral fragmentation patterns with that of the parent drug reference standard.
The following data tables illustrate the typical validation parameters that would be assessed using this compound as a reference standard, based on published data for the parent compound, Difenidol.
Table 1: Example of a Calibration Curve for Difenidol Quantification
| Concentration (ng/mL) | Peak Area Ratio (Analyte/Internal Standard) |
|---|---|
| 0.5 | 0.012 |
| 1.0 | 0.025 |
| 5.0 | 0.128 |
| 10.0 | 0.255 |
| 50.0 | 1.275 |
| 100.0 | 2.540 |
| 200.0 | 5.100 |
This table is for illustrative purposes and demonstrates a typical linear relationship expected when using a reference standard.
Table 2: Illustrative Accuracy and Precision Data for Difenidol Quantification
| Quality Control Sample | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
|---|---|---|---|---|
| LLOQ | 0.5 | 0.48 ± 0.06 | 96.0 | 12.5 |
| Low QC | 1.5 | 1.54 ± 0.12 | 102.7 | 7.8 |
| Medium QC | 75.0 | 72.9 ± 4.5 | 97.2 | 6.2 |
| High QC | 150.0 | 155.1 ± 8.1 | 103.4 | 5.2 |
Data is hypothetical and based on typical validation results for similar analytes. LLOQ: Lower Limit of Quantification; QC: Quality Control; SD: Standard Deviation; RSD: Relative Standard Deviation.
Computational and in Silico Approaches in Difenidol N Oxide Research
Molecular Modeling and Docking Studies for Predicting Difenidol N-Oxide's Interactions with Biological Targets
Molecular modeling generates three-dimensional representations of molecules, allowing researchers to visualize their shape, size, and electronic properties. plos.org For this compound, this would involve creating a detailed 3D model of its structure. This model can then be used in docking studies, which are computational simulations that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, this would involve "docking" the molecule into the binding sites of various biological targets, such as receptors or enzymes, to predict the strength and type of interaction. nih.gov
The primary goals of such studies for this compound would be to:
Identify potential biological targets: By docking this compound against a panel of known protein structures, researchers could hypothesize its potential targets in the body.
Predict binding affinity: Docking simulations can estimate the binding energy between this compound and a target, providing an indication of how strongly it might interact. nih.gov
Elucidate the mode of interaction: These studies can reveal the specific amino acid residues within a binding site that interact with the molecule, offering insights into the mechanism of action at a molecular level.
For instance, if the parent compound, Difenidol, is known to interact with a specific receptor, docking studies could be used to compare the binding of Difenidol and this compound to that same receptor. This could help predict whether the N-Oxide metabolite retains, loses, or has altered activity compared to the parent drug.
Table 7.1.1: Hypothetical Docking Study Parameters for this compound
| Parameter | Description | Example Value/Software |
| Ligand Preparation | Generation of the 3D structure of this compound, including energy minimization. | ChemDraw, Avogadro |
| Target Protein Selection | Identification of potential biological targets based on the pharmacology of Difenidol or similar compounds. | Muscarinic receptors, Histamine receptors |
| Protein Preparation | Obtaining the 3D structure of the target protein from a database (e.g., PDB) and preparing it for docking (e.g., adding hydrogens, removing water molecules). | Protein Data Bank (PDB) |
| Docking Software | The algorithm used to perform the docking simulation. | AutoDock, Glide, GOLD |
| Binding Site Definition | Specifying the region on the target protein where the docking should be performed. | Based on known ligand binding sites. |
| Scoring Function | A mathematical function used to estimate the binding affinity (e.g., in kcal/mol). | Varies by software. |
| Output Analysis | Visualization and analysis of the predicted binding poses and interactions. | PyMOL, Chimera |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Analysis for N-Oxides
Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) studies are computational approaches used to correlate the chemical structure of a compound with its biological activity or metabolic fate, respectively. pensoft.net While specific QSAR and SMR analyses for this compound are not published, these methods are instrumental in understanding and predicting the properties of N-oxides in general.
QSAR analysis for a series of N-oxides would involve:
Data Collection: Gathering a dataset of N-oxide compounds with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition).
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) and topological indices. pensoft.net
Model Development: Using statistical methods to build a mathematical model that relates the descriptors to the biological activity. pensoft.net
This model could then be used to predict the activity of new, untested N-oxide compounds, including potentially this compound, aiding in the design of more potent molecules.
SMR analysis follows a similar principle but focuses on predicting metabolic outcomes. For N-oxides, an SMR model could predict:
The likelihood of a parent amine being converted to its N-oxide.
The rate of N-oxidation.
The potential for further metabolism of the N-oxide.
These models are built using experimental metabolic data and are valuable tools in early drug development to anticipate the metabolic profile of a new chemical entity.
Table 7.2.1: Key Descriptors in QSAR/SMR for N-Oxides
| Descriptor Type | Example Descriptors | Relevance to N-Oxides |
| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | The polarity of the N-O bond is a key feature influencing interactions and reactivity. pensoft.net |
| Steric | Molecular volume, Surface area, Molar refractivity | The size and shape of the molecule can affect its ability to fit into enzyme active sites. |
| Lipophilicity | LogP, LogD | Influences absorption, distribution, and ability to cross cell membranes to reach metabolizing enzymes. |
| Topological | Connectivity indices, Shape indices | Describe the branching and overall shape of the molecule. |
Computational Prediction of N-Oxidation Pathways and Identification of Putative Metabolite Structures
Computational tools can be employed to predict the metabolic fate of a drug candidate, including the likelihood of N-oxidation and the structures of the resulting metabolites. These in silico metabolism prediction tools often use a combination of rule-based systems and machine learning models trained on large datasets of known metabolic transformations.
For Difenidol, these programs would analyze its structure to identify sites susceptible to metabolism. The tertiary amine in the piperidine (B6355638) ring is a likely site for N-oxidation. The prediction software would then generate this compound as a putative metabolite.
These predictive tools can also suggest subsequent metabolic pathways for this compound itself. For example, they might predict its potential for reduction back to the parent amine or further oxidation on other parts of the molecule. This information is invaluable for guiding analytical chemists in their search for actual metabolites in biological samples.
Table 7.3.1: Examples of In Silico Metabolism Prediction Tools
| Tool | Approach | Predicted Output for Difenidol |
| Meteor Nexus (Lhasa Limited) | Knowledge-based system that uses a comprehensive set of biotransformation rules. | Would likely predict N-oxidation of the piperidine nitrogen. |
| ADMET Predictor (Simulations Plus) | Machine learning models trained on a large proprietary database. | Can predict major metabolites and the enzymes responsible. |
| StarDrop (Optibrium) | Probabilistic models to predict sites of metabolism and the resulting metabolites. | Provides a visual representation of likely metabolic hotspots on the molecule. |
In Silico Studies on the Stability and Reactivity of this compound
In silico methods can also be used to assess the chemical stability and reactivity of a molecule like this compound. These studies often involve quantum mechanical calculations, such as Density Functional Theory (DFT), which can provide insights into the electronic structure and energy of the molecule. researchgate.net
Key aspects that can be investigated include:
Bond Strengths: Calculating the strength of the N-O bond can provide an indication of its lability and the potential for the N-oxide to be reduced back to the parent amine.
Electron Distribution and Molecular Electrostatic Potential (MEP): An MEP map can visualize the electron-rich and electron-poor regions of this compound. researchgate.net The oxygen atom of the N-oxide group is expected to be an electron-rich, nucleophilic center, which can inform its potential interactions with electrophilic species in a biological system.
Reactivity Indices: Computational methods can calculate various reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller gap generally suggests higher reactivity.
These computational studies can help to predict the potential for this compound to participate in various chemical reactions, its stability under different pH conditions, and its likelihood of degradation, all of which are important considerations in drug development. For instance, the reactivity of N-oxides like 4-nitropyridine-N-oxide has been computationally and experimentally assessed, showing the potential for these moieties to act as oxidizing agents. ljmu.ac.uk
Table 7.4.1: Hypothetical In Silico Stability and Reactivity Parameters for this compound
| Parameter | Computational Method | Significance |
| N-O Bond Dissociation Energy | DFT Calculations | Indicates the stability of the N-oxide and its propensity for reduction. |
| Molecular Electrostatic Potential (MEP) | DFT Calculations | Identifies nucleophilic and electrophilic sites, predicting potential reactive interactions. |
| HOMO-LUMO Energy Gap | DFT Calculations | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Protonation Affinity | Ab initio calculations | Predicts the pKa and the charge state of the molecule at physiological pH, affecting its solubility and interactions. |
Q & A
Q. How can time-dependent degradation of this compound in autopsy samples be mitigated?
Q. What criteria differentiate acute poisoning from chronic exposure in this compound-related fatalities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
